![molecular formula C19H15ClN4O4S B3414473 N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946342-33-2](/img/structure/B3414473.png)
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O4S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available literature to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by its molecular formula and a molecular weight of approximately 417.9 g/mol. Its structure includes a thiazolo-pyridazine core, which is known for various biological activities.
Anticancer Activity
Research indicates that derivatives of thiazolo-pyridazine compounds exhibit significant anticancer properties. For example, studies have shown that certain thiazolopyridine derivatives inhibit histone deacetylases (HDACs), leading to antiproliferative effects in various cancer cell lines. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .
Inhibition of Leukotriene Receptors
In a study investigating related compounds, it was found that certain derivatives exhibited strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. This suggests potential anti-inflammatory properties, as leukotriene receptors are involved in inflammatory responses .
- HDAC Inhibition : Compounds similar to this compound have been shown to inhibit HDACs, which play a crucial role in the regulation of gene expression related to cell proliferation and survival .
- Calcium Mobilization Inhibition : The inhibition of calcium mobilization in specific receptor systems indicates a mechanism that could reduce inflammatory responses and potentially affect cancer cell signaling pathways .
Study on Antiproliferative Effects
A significant study evaluated the antiproliferative activity of thiazolopyridine derivatives against breast and prostate cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with specific derivatives showing enhanced activity compared to standard treatments .
Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxic effects of similar compounds on melanoma cells. The study concluded that certain derivatives exhibited selective cytotoxicity towards melanoma cells while sparing normal cells, highlighting their potential as targeted therapies for resistant cancer types .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c1-10-21-17-18(29-10)16(14-4-3-7-28-14)23-24(19(17)26)9-15(25)22-11-5-6-13(27-2)12(20)8-11/h3-8H,9H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPWSANKOWUOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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